AZD-9164 Bromide: A Technical Whitepaper on its Core Mechanism of Action
AZD-9164 Bromide: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist that was under investigation by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium compound, it possesses a permanent positive charge. The development of AZD-9164 was discontinued in the clinical trial phase. This document provides a detailed overview of its core mechanism of action, drawing from available preclinical and clinical data.
Core Mechanism of Action: Muscarinic M3 Receptor Antagonism
The primary mechanism of action of AZD-9164 bromide is the competitive and reversible antagonism of the muscarinic M3 receptor. In the airways, acetylcholine released from parasympathetic nerves acts on M3 receptors on airway smooth muscle cells, leading to bronchoconstriction. By blocking these receptors, AZD-9164 prevents acetylcholine-induced bronchoconstriction, resulting in bronchodilation.
Signaling Pathway
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that results in smooth muscle contraction. AZD-9164, as an antagonist, inhibits this pathway.
Quantitative Data
Detailed quantitative data for AZD-9164 bromide, such as pA2 and Ki values from preclinical studies, are not widely available in the public domain due to the discontinuation of its development. The following tables represent the types of data that would have been generated during its preclinical assessment.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Radioligand | AZD-9164 Bromide Ki (nM) |
| Human M1 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M2 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M3 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M4 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M5 | [3H]-N-Methyl Scopolamine | Data not available |
Table 2: In Vitro Functional Antagonism
| Assay System | Agonist | AZD-9164 Bromide pA2 |
| CHO cells expressing human M3 receptors | Acetylcholine | Data not available |
| Guinea pig tracheal strips | Acetylcholine | Data not available |
Table 3: In Vivo Bronchoprotection
| Animal Model | Challenge | Route of Administration | ED50 |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | Inhalation | Data not available |
Experimental Protocols
Detailed experimental protocols for the characterization of AZD-9164 bromide are proprietary to AstraZeneca. However, based on standard pharmacological practices for muscarinic antagonists, the following methodologies were likely employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of AZD-9164 bromide for muscarinic receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with and expressing individual human muscarinic receptor subtypes (M1-M5).
-
Membrane Preparation: Cells were cultured and harvested, followed by homogenization and centrifugation to isolate cell membranes containing the receptors.
-
Assay: Membranes were incubated with a constant concentration of a non-selective muscarinic radioligand, such as [3H]-N-Methyl Scopolamine ([3H]-NMS), and varying concentrations of AZD-9164 bromide. Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist like atropine.
-
Data Analysis: The concentration of AZD-9164 bromide that inhibits 50% of the specific radioligand binding (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
-
Objective: To determine the functional potency of AZD-9164 bromide as an antagonist at the M3 receptor.
-
Cell-Based Assays:
-
Method: CHO cells expressing the human M3 receptor were loaded with a calcium-sensitive fluorescent dye. The cells were then exposed to a fixed concentration of an agonist (e.g., acetylcholine or carbachol) in the presence of varying concentrations of AZD-9164 bromide. The resulting increase in intracellular calcium was measured using a fluorometric imaging plate reader.
-
Analysis: The concentration of AZD-9164 bromide that produced a two-fold rightward shift in the agonist concentration-response curve was used to calculate the pA2 value, a measure of antagonist potency.
-
-
Isolated Tissue Assays:
-
Method: Tracheal smooth muscle strips from guinea pigs were mounted in an organ bath. Cumulative concentration-response curves to acetylcholine were generated in the absence and presence of fixed concentrations of AZD-9164 bromide.
-
Analysis: Schild regression analysis was likely used to determine the pA2 value.
-
In Vivo Bronchoprotection Studies
-
Objective: To evaluate the ability of AZD-9164 bromide to protect against agonist-induced bronchoconstriction in a living animal.
-
Animal Model: Anesthetized and mechanically ventilated guinea pigs were commonly used.
-
Methodology: A bronchoconstrictor agent, such as acetylcholine or histamine, was administered intravenously or via inhalation to induce an increase in airway resistance. AZD-9164 bromide was administered, typically by inhalation, prior to the bronchoconstrictor challenge.
-
Measurement: Changes in lung function, such as airway resistance and dynamic compliance, were measured.
-
Analysis: The dose of AZD-9164 bromide required to inhibit the bronchoconstrictor response by 50% (ED50) was determined.
Conclusion
AZD-9164 bromide is a potent muscarinic M3 receptor antagonist that demonstrated potential as an inhaled bronchodilator for COPD in preclinical studies. Its mechanism of action is centered on the competitive blockade of acetylcholine-mediated signaling at M3 receptors in airway smooth muscle, leading to bronchodilation. While clinical development was halted, the available information on its preclinical pharmacology provides a clear understanding of its core mechanism of action. Further detailed quantitative data and specific experimental protocols remain within the proprietary domain of the developing company.
